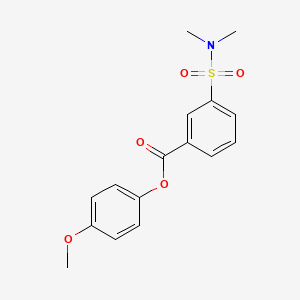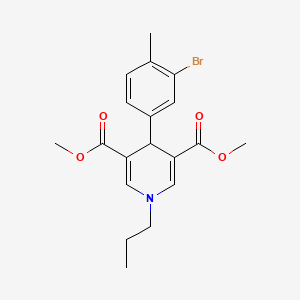![molecular formula C19H17ClF2N2O B3504859 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide
描述
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反应分析
Types of Reactions
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-ethylamine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
科学研究应用
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide has several scientific research applications, including:
作用机制
The mechanism of action of 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-4,5-difluorobenzamide: Lacks the dimethyl substitution on the indole moiety.
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzamide: Lacks one fluorine atom on the benzamide ring.
Uniqueness
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide is unique due to the presence of both chloro and fluoro groups, as well as the dimethyl substitution on the indole moiety.
属性
IUPAC Name |
2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O/c1-10-3-4-18-13(7-10)12(11(2)24-18)5-6-23-19(25)14-8-16(21)17(22)9-15(14)20/h3-4,7-9,24H,5-6H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQURSLJHLEBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC(=C(C=C3Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3504781.png)
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B3504786.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3504790.png)
![N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide](/img/structure/B3504796.png)
![4-Chlorophenyl 4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3504800.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3504809.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3504830.png)

![[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate](/img/structure/B3504836.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3504837.png)
![N-(3-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3504844.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B3504848.png)

